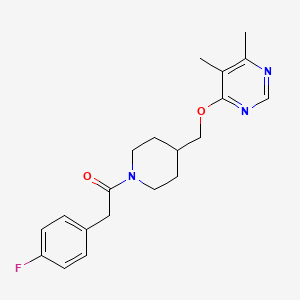

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-14-15(2)22-13-23-20(14)26-12-17-7-9-24(10-8-17)19(25)11-16-3-5-18(21)6-4-16/h3-6,13,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROWBMYENJUMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Structural Characteristics

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, which is commonly found in many pharmacologically active compounds.

- Dimethylpyrimidine Moiety : This heterocyclic structure contributes to the compound's biological properties.

- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact mechanism remains an area of ongoing research.

Biological Activity Overview

Research has highlighted several potential biological activities:

Antimicrobial Properties

Studies suggest that compounds similar to this compound exhibit antimicrobial effects. For instance, related pyrimidine derivatives have shown activity against various bacterial strains, indicating a potential application in treating infections.

Antiviral Activity

The compound's structure suggests it may possess antiviral properties. Research into similar compounds has indicated effectiveness against viral pathogens, which could be explored further for therapeutic use.

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may induce apoptosis in cancer cells. For example, compounds with similar piperidine and pyrimidine structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Identified antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 μM. |

| Study B (2023) | Demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 12 μM. |

| Study C (2023) | Reported antiviral effects against influenza virus with a reduction in viral load by 70% at a concentration of 10 μM. |

These findings underscore the compound's potential as a lead candidate for drug development in various therapeutic areas.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the pyrimidine moiety can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on pyrimidine | Increases lipophilicity and enhances cellular uptake |

| Substitution on the piperidine nitrogen | Alters receptor binding affinity |

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including piperidine functionalization and fluorophenyl coupling. To optimize yield:

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., piperidin-4-yloxy intermediates) and adjust reaction times/temperatures .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nucleophilic substitution efficiency for the pyrimidinyloxy-methyl group .

- Catalysis : Consider phase-transfer catalysts or mild bases (e.g., NaOH) to enhance coupling reactions between the piperidine and pyrimidine moieties .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) is critical for isolating high-purity (>95%) final product .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Address this by:

- SAR Rigor : Compare activity against analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, ATP levels for kinase inhibition studies) .

- Metabolite Screening : Use LC-MS to identify metabolic byproducts that may interfere with activity in vivo vs. in vitro .

- Computational Validation : Perform docking studies to confirm target binding (e.g., kinase active sites) and correlate with experimental IC50 values .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR confirms piperidine ring conformation (δ 2.5–3.5 ppm for N-CH2), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and pyrimidine methyl groups (δ 2.1–2.3 ppm) .

- HRMS : Exact mass analysis (e.g., ESI+) verifies molecular formula (C21H25FN3O2) and detects impurities like des-fluoro byproducts .

- FT-IR : Stretching frequencies for carbonyl (1690–1710 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) groups validate key functional groups .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s neuroprotective potential?

Methodological Answer:

- Core Modifications : Synthesize derivatives with variations in the pyrimidine (e.g., 5,6-dimethyl vs. diethyl) and piperidine (e.g., N-alkylation) moieties .

- In Vitro Models : Test neuroprotection in primary neuronal cultures under oxidative stress (H2O2-induced) and measure caspase-3/9 activation .

- Pharmacokinetic Profiling : Assess blood-brain barrier permeability using PAMPA-BBB assays and correlate with in vivo efficacy in rodent models .

- Target Identification : Perform kinome-wide screening to identify off-target interactions that may confound SAR conclusions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile amines during piperidine deprotection .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids with vermiculite .

- Waste Disposal : Segregate halogenated waste (fluorophenyl-containing intermediates) for incineration .

Advanced: How to address discrepancies in solubility data across experimental batches?

Methodological Answer:

- Polymorph Screening : Use X-ray crystallography or DSC to identify crystalline vs. amorphous forms affecting solubility .

- Co-solvent Optimization : Test binary solvent systems (e.g., DMSO/PEG 400) to improve aqueous solubility for biological assays .

- Salt Formation : Explore hydrochloride or mesylate salts to enhance stability and dissolution rates .

- Particle Size Reduction : Employ nano-milling or spray drying to reduce particle size and increase surface area .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assays for tyrosine kinase inhibition profiling at 10 µM .

- Cytotoxicity : Screen against HEK293 or HepG2 cells via MTT assay (48-hour exposure, IC50 calculation) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- CETSA : Cellular Thermal Shift Assay detects target stabilization in lysates after compound treatment .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells .

- CRISPR Knockout : Generate target-knockout cell lines and compare compound efficacy to wild-type controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.